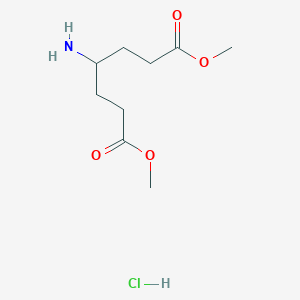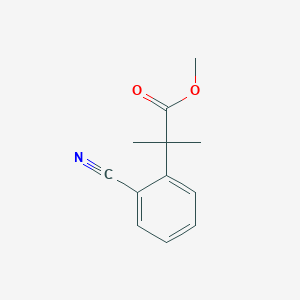![molecular formula C7H13NO2S B6603703 spiro[3.3]heptane-2-sulfonamide CAS No. 2172088-37-6](/img/structure/B6603703.png)
spiro[3.3]heptane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[3.3]heptane-2-sulfonamide (also known as spiro-2-amino-3-methyl-4-oxo-butanoic acid or spiro-2-amino-3-methyl-4-oxo-butanoic acid sulfonamide) is an organic compound that has recently been the subject of intense scientific research due to its potential applications in a variety of areas. It is a sulfonamide derivative of the spiro-2-amino-3-methyl-4-oxo-butanoic acid molecule, which is structurally composed of two rings connected by a single carbon atom. Due to its unique structure, it has been found to possess a variety of properties that make it a promising candidate for use in a number of applications.
科学的研究の応用
Spiro[3.3]heptane-2-sulfonamide has been the subject of intense scientific research due to its potential applications in a variety of areas. For example, it has been studied for its potential use as an antimicrobial agent, due to its ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential use as an antioxidant, due to its ability to scavenge free radicals. Finally, it has been studied for its potential use as a neuroprotective agent, due to its ability to protect neurons from oxidative stress.
作用機序
The exact mechanism of action of spiro[3.3]heptane-2-sulfonamide is not yet fully understood, however, it is believed to act in a variety of ways. For example, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, it is thought to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of pro-inflammatory leukotrienes. Furthermore, it is thought to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. Finally, it is thought to act as a neuroprotective agent by protecting neurons from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of spiro[3.3]heptane-2-sulfonamide have been studied in a variety of systems. For example, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, it has been found to inhibit the production of pro-inflammatory leukotrienes, such as LTB4, in vitro. Furthermore, it has been found to scavenge free radicals, such as superoxide anions, in vitro. Finally, it has been found to protect neurons from oxidative stress, both in vitro and in vivo.
実験室実験の利点と制限
The main advantage of using spiro[3.3]heptane-2-sulfonamide in laboratory experiments is its ability to inhibit the production of pro-inflammatory cytokines and leukotrienes, as well as its ability to scavenge free radicals and protect neurons from oxidative stress. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using spiro[3.3]heptane-2-sulfonamide in laboratory experiments. For example, because it is a relatively new compound, there is still a lot that is not known about its exact mechanism of action. Additionally, it is not yet known whether it has any adverse effects in humans or animals.
将来の方向性
There are a variety of potential future directions for research on spiro[3.3]heptane-2-sulfonamide. For example, further research could be conducted to better understand its exact mechanism of action. Additionally, further research could be conducted to determine its potential therapeutic applications in humans and animals. Furthermore, further research could be conducted to determine its potential interactions with other compounds or drugs. Finally, further research could be conducted to determine its potential adverse effects in humans and animals.
合成法
Spiro[3.3]heptane-2-sulfonamide can be synthesized through a variety of methods. One method involves the reaction of spiro-2-amino-3-methyl-4-oxo-butanoic acid with chlorosulfonic acid to form a sulfonamide derivative. Another method involves the reaction of spiro-2-amino-3-methyl-4-oxo-butanoic acid with sulfuric acid and sodium hydroxide to form a sulfonamide derivative. Additionally, spiro[3.3]heptane-2-sulfonamide can be synthesized through the reaction of spiro-2-amino-3-methyl-4-oxo-butanoic acid with thionyl chloride and sodium hydroxide.
特性
IUPAC Name |
spiro[3.3]heptane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJJMLKSJBSQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine, phosphoric acid](/img/structure/B6603625.png)



![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)


![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B6603707.png)
![benzyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B6603711.png)

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)